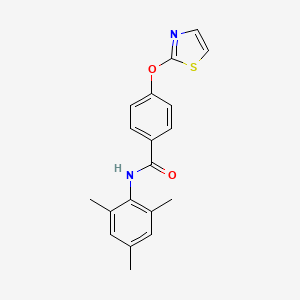

N-mesityl-4-(thiazol-2-yloxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-12-10-13(2)17(14(3)11-12)21-18(22)15-4-6-16(7-5-15)23-19-20-8-9-24-19/h4-11H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGHBXSXUGTROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of N Mesityl 4 Thiazol 2 Yloxy Benzamide Scaffolds

Mechanistic Pathways of Key Bond-Forming Reactions (e.g., amide formation, etherification)

The synthesis of N-mesityl-4-(thiazol-2-yloxy)benzamide involves two critical bond-forming reactions: the formation of the amide linkage and the creation of the aryl ether bond.

Amide Bond Formation:

The amide bond in this compound is typically formed by the coupling of 4-(thiazol-2-yloxy)benzoic acid and mesitylamine. A common and efficient method for this transformation is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govchemistrysteps.com

The mechanism of carbodiimide-mediated amide formation proceeds through several steps:

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. chemistrysteps.comluxembourg-bio.com

Nucleophilic Attack by the Amine: The mesitylamine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine. researchgate.net

Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for the formation of the amide bond, particularly in cases where the carboxylic acid is converted to an acyl chloride or other activated derivative. beilstein-journals.orgacs.orgrsc.org

Etherification:

The thiazol-2-yloxy ether linkage is typically formed through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgmasterorganicchemistry.comjuniperpublishers.comyoutube.com In this process, the phenoxide derived from a 4-hydroxy-N-mesitylbenzamide attacks a 2-halothiazole (e.g., 2-chlorothiazole (B1198822) or 2-bromothiazole).

The mechanism of this SNAr reaction involves:

Formation of the Nucleophile: A base is used to deprotonate the hydroxyl group of the 4-hydroxy-N-mesitylbenzamide, forming a more potent phenoxide nucleophile.

Nucleophilic Attack: The phenoxide attacks the electron-deficient carbon atom of the 2-halothiazole, which is activated by the electron-withdrawing nature of the thiazole (B1198619) ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Departure of the Leaving Group: The halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the thiazole ring and forming the desired diaryl ether. libretexts.org

This type of etherification is often catalyzed by copper salts, in a reaction known as the Ullmann condensation, which facilitates the coupling of the aryl halide and the phenoxide. researchgate.neteurekaselect.comacs.orgnih.gov

| Reaction | Key Intermediates | Catalyst/Reagent Examples |

| Amide Formation | O-acylisourea, Active ester | DCC, EDC, HOBt, Pd catalysts |

| Etherification | Meisenheimer complex | Copper salts (e.g., CuI, Cu2O) |

Investigations into Intramolecular Rearrangements and Cyclizations relevant to Scaffold Assembly

While the this compound scaffold is generally stable, the presence of the diaryl ether linkage suggests the potential for intramolecular rearrangements, such as the Smiles rearrangement. cdnsciencepub.comnumberanalytics.comacs.orgwikipedia.orgnih.gov The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within the molecule attacks the aromatic ring, displacing the ether linkage.

In the context of this compound, a hypothetical Smiles rearrangement would involve a nucleophilic group elsewhere on the molecule attacking the benzamide (B126) ring, leading to the cleavage of the C-O bond of the thiazole ether. The feasibility of such a rearrangement is dependent on the presence of an appropriately positioned internal nucleophile and the electronic properties of the aromatic rings. For the parent compound, this rearrangement is unlikely without modification.

The Truce-Smiles rearrangement is a related transformation involving a carbanion as the nucleophile. cdnsciencepub.com While less probable for the specific scaffold without strong deprotonating conditions, the potential for such rearrangements should be considered in the design of synthetic routes and in the analysis of reaction byproducts, especially under basic conditions.

| Rearrangement | Description | Key Features |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Requires an internal nucleophile and an activated aromatic system. |

| Truce-Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution involving a carbanion. | Typically requires a strong base to generate the carbanion. |

Stability and Degradation Pathways of Benzamide-Thiazole Derivatives in Controlled Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH. The primary degradation pathways are expected to be the hydrolysis of the amide bond and the cleavage of the ether linkage.

Amide Hydrolysis:

The benzamide moiety can undergo hydrolysis under both acidic and basic conditions. libretexts.orgyoutube.comresearchgate.netresearchgate.netchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of mesitylamine yield the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.comresearchgate.net

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The elimination of the mesityl amide anion is followed by a rapid deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, driving the reaction to completion. libretexts.orgchemistrysteps.com

Ether Hydrolysis:

The aryl ether bond is generally more stable than the amide bond. Cleavage of the thiazol-2-yloxy linkage would likely require harsh conditions. documentsdelivered.comresearchgate.net Acid-catalyzed cleavage would involve protonation of the ether oxygen followed by nucleophilic attack, a process that is generally difficult for diaryl ethers.

| Condition | Primary Degradation Pathway | Products |

| Acidic | Amide Hydrolysis | 4-(thiazol-2-yloxy)benzoic acid and mesitylamine hydrochloride |

| Basic | Amide Hydrolysis | Salt of 4-(thiazol-2-yloxy)benzoic acid and mesitylamine |

Role of Catalysis in this compound Synthesis and Transformations

Catalysis plays a crucial role in the efficient synthesis of this compound and can also be employed in its subsequent transformations.

Catalysis in Synthesis:

Palladium Catalysis in Amide Formation: As mentioned, palladium complexes are highly effective catalysts for the formation of C-N bonds. beilstein-journals.orgacs.orgrsc.orgresearchgate.netresearchgate.net The Buchwald-Hartwig amination, for instance, utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide (or triflate) with an amine. This methodology could be adapted for the synthesis of the target molecule.

Copper Catalysis in Etherification: The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for the formation of diaryl ethers. researchgate.neteurekaselect.comacs.orgnih.gov The copper catalyst facilitates the reaction between the phenoxide and the 2-halothiazole, often leading to higher yields and milder reaction conditions compared to the uncatalyzed SNAr reaction.

| Catalytic System | Bond Formed | Reaction Type |

| Palladium/Phosphine Ligand | Amide (C-N) | Buchwald-Hartwig Amination |

| Copper (e.g., CuI) | Ether (C-O) | Ullmann Condensation |

Catalysis in Transformations:

The N-mesityl group can influence the reactivity of the molecule in certain catalytic processes. For instance, N-mesityl amides can act as directing groups in transition metal-catalyzed C-H activation reactions, allowing for functionalization at the ortho position of the mesityl ring or the benzamide ring. rsc.orgacs.org This opens up avenues for the further derivatization of the this compound scaffold.

Based on a thorough review of the available scientific literature, there is currently no published experimental data for the specific spectroscopic and structural characterization of the compound this compound. Generating a scientifically accurate article with detailed research findings and data tables, as requested, requires access to peer-reviewed studies where this specific molecule has been synthesized and analyzed.

Such an analysis would involve conducting and interpreting results from various instrumental methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of hydrogen and carbon atoms.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula, and to study its fragmentation.

Infrared (IR) and Raman Spectroscopy: To identify the functional groups present based on their characteristic vibrations.

X-ray Diffraction Crystallography: To determine the three-dimensional structure of the molecule in a crystal.

UV-Vis and Fluorescence Spectroscopy: To understand the electronic properties of the molecule.

Without access to these specific experimental results for this compound, it is not possible to provide the detailed, accurate, and data-rich article as outlined. Any attempt to do so by extrapolating from related but structurally distinct compounds would be scientifically inaccurate and speculative.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Computational Chemistry and Theoretical Modeling of N Mesityl 4 Thiazol 2 Yloxy Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-mesityl-4-(thiazol-2-yloxy)benzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and elucidate its electronic properties.

Electronic Structure: The analysis of the electronic structure provides a fundamental understanding of the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (FMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. For this compound, the electron density distribution in these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the thiazole (B1198619) and mesityl rings, while the LUMO would be distributed over the electron-deficient regions.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity sites for electrophilic and nucleophilic attacks. In the MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen and nitrogen atoms. Regions of positive potential (blue) would denote electron-deficient areas prone to nucleophilic attack, primarily around the hydrogen atoms of the amide group.

Conformational Analysis and Molecular Energy Minimization

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies.

This process is typically performed by systematically rotating the single bonds within the molecule, particularly the bonds connecting the aromatic rings to the central amide and ether linkages. For each generated conformation, a geometry optimization and energy minimization calculation is performed to find the nearest local energy minimum. This can reveal the most stable, low-energy structure of the molecule. Studies on similar N-(thiazol-2-yl)benzamide structures have shown that interactions between the amide oxygen and the thiazole sulfur can play a significant role in conformational preference. The global minimum energy conformation is the most likely structure the molecule will adopt and is used as the starting point for further computational studies like molecular docking.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict spectroscopic properties, which serves as a valuable tool for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts for the optimized geometry of this compound would be compared to experimental data to validate the computed structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. The analysis would yield the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*) for this compound.

Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 1.5 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | 20 - 170 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from TD-DFT and GIAO calculations for a molecule with this structure.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of this compound by identifying its binding mode and affinity for a specific protein receptor. The process involves placing the minimized 3D structure of the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity (often expressed in kcal/mol).

For this compound, potential biological targets could include enzymes or receptors implicated in various diseases. The docking simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the amide group could act as a hydrogen bond donor and acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Binding Affinity Predictions

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. An MD simulation would be performed on the best-docked pose of the this compound-protein complex obtained from docking studies.

The simulation tracks the movements of atoms in the complex over a set period (e.g., nanoseconds), providing information on the stability of the ligand in the binding pocket. Analysis of the MD trajectory can confirm the stability of key hydrogen bonds and other interactions. Furthermore, advanced computational techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate prediction of the ligand's binding affinity than docking scores alone.

Mechanistic Biological Investigations of N Mesityl 4 Thiazol 2 Yloxy Benzamide and Structural Analogs

Enzyme Modulation Studies: Glucokinase (GK) Activation

The enzyme glucokinase (GK) is a critical regulator of glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. nih.govnih.gov It functions as a glucose sensor, and its activation can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. nih.gov Small-molecule allosteric activators of GK, including various benzamide (B126) derivatives, are a subject of significant research for the treatment of type 2 diabetes mellitus. nih.govbenthamdirect.com

In Vitro Enzymatic Assay Development and Validation

The evaluation of glucokinase activators is typically conducted using a validated in vitro enzymatic assay. A common and reliable method is a coupled reaction assay that can be monitored spectrophotometrically. nih.gov The principle of this assay involves measuring the rate of glucose phosphorylation by GK.

The assay is generally performed in a multi-well plate format and contains the following components:

Recombinant human glucokinase enzyme.

Substrates: glucose and adenosine (B11128) triphosphate (ATP). nih.gov

A coupling enzyme, glucose-6-phosphate dehydrogenase (G-6-PDH). nih.gov

Nicotinamide adenine (B156593) dinucleotide (NAD+), a cofactor for G-6-PDH. nih.gov

In this system, GK catalyzes the conversion of glucose to glucose-6-phosphate (G-6-P). The G-6-P produced is then immediately utilized by G-6-PDH to catalyze the reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the GK activity and can be measured by monitoring the increase in absorbance at 340 nm.

Validation of the assay involves confirming the concentration-dependent activity of the enzyme, determining the optimal concentrations of substrates and coupling reagents, and ensuring the assay's robustness and reproducibility. The test compounds, such as N-mesityl-4-(thiazol-2-yloxy)benzamide, are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and added at various concentrations to determine their effect on the enzymatic rate. nih.gov

Analysis of Allosteric Binding and Activation Mechanisms

N-(thiazol-2-yl)-benzamide derivatives have been identified as allosteric activators of glucokinase. nih.govjapsonline.com Unlike the substrate glucose, which binds at the catalytic site, allosteric activators bind to a distinct site on the enzyme. nih.govnih.gov This binding event induces a conformational change in the enzyme that increases its catalytic efficiency.

The primary mechanisms of allosteric GK activation by these compounds are:

Increased Affinity for Glucose: Allosteric activators lower the S0.5 (the substrate concentration at which the reaction velocity is half of the maximum), meaning the enzyme can function more efficiently at lower, physiological glucose concentrations.

Increased Maximum Velocity (Vmax): Many activators also increase the maximum rate of glucose phosphorylation, further enhancing the enzyme's capacity to process glucose.

In silico molecular docking studies on benzamide analogs have helped to visualize these interactions, showing that the compounds fit into the allosteric binding pocket of the GK protein, distinct from the catalytic site. nih.govjapsonline.com The binding is stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues lining the allosteric pocket.

The table below illustrates typical kinetic parameters observed for allosteric glucokinase activators within the benzamide class, demonstrating their effect on enzyme function.

| Analog Compound | EC₅₀ (nM) | Fold Activation at 5 mM Glucose | Effect on S₀.₅ for Glucose | Effect on Vₘₐₓ |

|---|---|---|---|---|

| Benzamide Analog A | 70 | 7.5 | Decreased | Increased |

| Benzamide Analog B | 150 | 5.2 | Decreased | Increased |

| Benzamide Analog C | 95 | 6.8 | Decreased | Increased |

Note: The data in this table is representative of N-thiazol-2-yl-benzamide analogs and serves to illustrate the typical activation profile. Data for this compound is not specifically available.

Receptor Ligand Interactions: Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a cation-permeable, pentameric ligand-gated ion channel and a member of the Cys-loop receptor superfamily. researchgate.net It can be activated by zinc (Zn²⁺), protons (H⁺), and copper (Cu²⁺) and displays constitutive activity. researchgate.net Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC receptor. semanticscholar.orgnih.gov

Electrophysiological Characterization of Receptor Modulatory Effects

The functional characterization of ZAC antagonists is primarily conducted using two-electrode voltage clamp (TEVC) electrophysiology. researchgate.netsemanticscholar.orgnih.gov This technique is applied to Xenopus laevis oocytes that have been engineered to express the human ZAC receptor.

The experimental procedure involves:

Injecting cRNA encoding the ZAC receptor into the oocytes.

Allowing several days for receptor expression on the oocyte membrane.

Clamping the oocyte membrane potential at a fixed value (e.g., -60 mV).

Applying a ZAC agonist (such as Zn²⁺) to the oocyte, which opens the channel and elicits an inward current that is measured by the TEVC setup.

To test for antagonism, the oocyte is pre-incubated with the test compound (e.g., an N-(thiazol-2-yl)-benzamide analog) before co-application with the agonist.

A reduction in the agonist-evoked current in the presence of the compound indicates antagonistic activity. By testing a range of concentrations, a dose-response curve can be generated to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. semanticscholar.orgnih.gov Studies on analogs like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have shown potent and complete inhibition of Zn²⁺- and H⁺-evoked currents. researchgate.netsemanticscholar.org

Determination of Binding Site and Allosteric Modulation Mechanisms

Further electrophysiological studies have demonstrated that these compounds target the transmembrane and/or intracellular domains of the ZAC receptor. researchgate.netnih.gov This indicates that the binding site for this class of antagonists is located in a region distinct from the extracellular agonist-binding domain typical for Cys-loop receptors. The binding of the NAM to this allosteric site is thought to stabilize a non-conducting or closed state of the channel, thereby preventing its activation by agonists. The slow onset of the channel block by some analogs further suggests a state-dependent inhibition mechanism. researchgate.netsemanticscholar.org

The table below presents the inhibitory potency of several N-(thiazol-2-yl)-benzamide analogs against the ZAC receptor, as determined by electrophysiological assays.

| Analog Compound | IC₅₀ at ZAC Receptor (µM) | Maximal Inhibition (%) |

|---|---|---|

| Analog 2b | 1.5 | 100 |

| Analog 4c | 2.9 | 100 |

| TTFB (5a) | 1.3 | 100 |

| Analog 3f | 13 | 85 |

Source: Data is representative of findings from studies on N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org

Cellular Mechanistic Studies of Antiproliferative and Anticancer Activity

The thiazole (B1198619) and benzamide scaffolds are present in numerous compounds that have been investigated for antiproliferative and anticancer properties. nih.govnih.gov While specific studies on this compound are not available, research on structurally related molecules provides insight into the potential cellular mechanisms underlying their anticancer effects.

Standard in vitro screening for antiproliferative activity involves testing the compounds against a panel of human cancer cell lines, such as those for breast (e.g., MCF-7), lung (e.g., A-549), and liver (e.g., HepG2) cancer. mdpi.com The cytotoxic or cytostatic effect is commonly quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. From this, the IC₅₀ value—the concentration required to inhibit 50% of cell growth—can be determined. mdpi.com

Cellular mechanistic studies for this class of compounds often focus on several key areas:

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can be investigated by methods such as Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com Another hallmark of apoptosis is DNA fragmentation, which can be evaluated through assays like the TUNEL assay. nih.gov

Cell Cycle Arrest: Compounds may exert their antiproliferative effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing. This is typically analyzed by staining the cells with a DNA-intercalating dye and using flow cytometry to determine the distribution of cells in different phases of the cycle. nih.gov

Inhibition of Signaling Pathways: Thiazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. nih.gov Inhibition of key kinases within these pathways can lead to a downstream reduction in cell growth and survival.

The table below shows representative antiproliferative activities of various thiazole derivatives against different cancer cell lines, illustrating the potential of this chemical class as anticancer agents.

| Thiazole Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4c (Thiazole-hydrazone) | MCF-7 (Breast) | 2.57 |

| Compound 4c (Thiazole-hydrazone) | HepG2 (Liver) | 7.26 |

| Compound 1d (Thiazole-thiosemicarbazone) | HCT-116 (Colon) | 0.89 |

| Compound 1d (Thiazole-thiosemicarbazone) | SF-295 (Glioblastoma) | 0.45 |

Source: Representative data from studies on various anticancer thiazole derivatives. nih.govmdpi.com

Investigation of Targeted Signaling Pathways (e.g., EGFR/VEGFR-2 inhibition)

The signaling pathways of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical in cell proliferation, angiogenesis, and metastasis, making them prominent targets in cancer therapy. nih.gov Structural analogs of this compound, particularly those incorporating thiazole and benzamide moieties, have been investigated for their potential to inhibit these key tyrosine kinases.

A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as dual-target inhibitors of EGFR and HER-2. Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both receptors. nih.gov Further studies with these analogs revealed an ability to reduce the secretion of angiogenic factors like VEGF, subsequently inhibiting tube formation. nih.gov

Similarly, novel 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated as dual EGFR/VEGFR-2 inhibitors. nih.gov Certain compounds from this series demonstrated superior in vitro inhibitory activity against both EGFR and VEGFR-2 when compared to reference drugs like sorafenib (B1663141) and erlotinib (B232) in MCF-7 cell lines. nih.gov Another study focused on thiazole-based analogs identified a 3-nitrophenylthiazole derivative (compound 4d) with significant VEGFR-2 inhibitory activity, achieving 85.72% inhibition in an ELISA analysis, comparable to sorafenib's 86.93%. mdpi.com This highlights the potential of the thiazole scaffold in targeting the VEGFR-2 pathway. mdpi.com The inhibition of VEGFR-2 kinase is a mechanism shared by several approved tyrosine kinase inhibitors, which function by blocking the receptor's signaling pathway. semanticscholar.orgfrontiersin.org

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR/HER-2 | Selectively inhibited kinase activity; diminished secretion of VEGF. | nih.gov |

| 2-thioxoimidazolidin-4-one derivatives | EGFR/VEGFR-2 | Exhibited potent in vitro inhibitory activity against both receptors. | nih.gov |

| 3-nitrophenylthiazole derivative (4d) | VEGFR-2 | Demonstrated 85.72% inhibition of VEGFR-2. | mdpi.com |

Apoptosis Induction and Cell Cycle Perturbation Analysis

The induction of apoptosis (programmed cell death) and interference with the cell cycle are cornerstone mechanisms for many anticancer agents. Investigations into N-substituted benzamides and related thiazole-containing structures reveal significant activity in these areas.

Studies using declopramide, an N-substituted benzamide, showed it induces apoptosis through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The apoptotic effect was confirmed to be p53-independent, as it was observed in p53-deficient HL60 cells. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide and N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives have been shown to induce cytochrome c release and trigger apoptosis through a caspase-dependent pathway. nih.govresearchgate.net Further research on 2-thioxoimidazolidin-4-one derivatives found they potently induce apoptosis by increasing the levels of p53, caspase-7, and caspase-9, and elevating the Bax/Bcl-2 ratio, which favors cell death. nih.gov

In addition to apoptosis, these compounds can perturb the cell cycle. Declopramide was found to induce a G2/M cell cycle block prior to the onset of apoptosis, an effect that was also independent of p53. nih.gov Analogs with a 2-thioxoimidazolidin-4-one core caused cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov In contrast, some 4-thiazolidinone (B1220212) derivatives have been reported to cause cell cycle arrest at the G0/G1 phase. nih.gov

| Compound/Analog Class | Apoptotic Mechanism | Cell Cycle Effect | Reference |

|---|---|---|---|

| Declopramide (N-substituted benzamide) | Mitochondrial pathway; Cytochrome c release; Caspase-9 activation (p53-independent). | G2/M phase block (p53-independent). | nih.gov |

| 2-thioxoimidazolidin-4-one derivatives | Increased p53, Caspase-7, Caspase-9; Elevated Bax/Bcl-2 ratio. | G2/M phase arrest; Pre-G1 accumulation. | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | Cytochrome c release. | Not specified. | nih.gov |

| 4-thiazolidinone derivatives | Induction of apoptosis. | G0/G1 phase arrest. | nih.gov |

Protein Interaction Profiling (e.g., MDM2, Akt, PR)

Targeting protein-protein interactions is a key strategy in drug discovery. The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a validated target for cancer therapy. nih.govnih.gov Overexpression of MDM2 can lead to the functional inactivation of wild-type p53 in many tumors. nih.gov

While direct studies on this compound interaction with MDM2 are not detailed in the provided literature, research on other heterocyclic structures demonstrates the feasibility of inhibiting this interaction. For instance, diaryl- and triaryl-pyrrole derivatives have been identified as potent inhibitors of both the MDM2–p53 and the related MDMX–p53 interactions. nih.gov Specific compounds from this class, such as 5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, exhibited potent inhibition with IC50 values of 0.11 µM for MDM2 and 4.2 µM for MDMX. nih.gov These small molecules disrupt the binding of the p53 transactivation domain to a hydrophobic pocket on the MDM2 protein, thereby reactivating p53 function. nih.govnih.gov

Information regarding the direct interaction profiling of this compound or its close structural analogs with the Akt or Progesterone Receptor (PR) signaling proteins is not available in the consulted search results.

Antimicrobial Action Mechanisms

Thiazole and benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govnanobioletters.comnih.gov The mechanisms underlying these effects are multifaceted, involving disruption of bacterial cell integrity and inhibition of essential microbial enzymes.

Cell Permeabilization and Membrane Integrity Studies

A primary mechanism of antimicrobial action for certain analogs is the disruption of the bacterial cell membrane. A study on N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with the cell-penetrating peptide octaarginine, revealed a distinct mode of action. nih.govresearchgate.net This drug-peptide complex was shown to create pores in the bacterial cell membranes, leading to faster killing kinetics compared to the drug or peptide alone. nih.govresearchgate.net This membrane permeabilization represents a direct and potent method of bactericidal activity.

Inhibition of Microbial Virulence Factors or Essential Enzymes

Beyond membrane disruption, thiazole and benzamide analogs can inhibit specific microbial enzymes that are essential for survival or virulence. The sulfonamide moiety, present in some analogs, is known to act as an antibacterial agent by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov This inhibition leads to a bacteriostatic effect, preventing bacterial cell division. nih.gov

Docking studies on other related heterocyclic structures have predicted additional enzymatic targets. For benzothiazole-based thiazolidinones, inhibition of LD-carboxypeptidase is a probable mechanism of action. nih.gov For other heteroaryl thiazole derivatives, computational models suggest inhibition of the E. coli MurB enzyme as a mechanism for antibacterial activity and inhibition of 14α-lanosterol demethylase as the basis for their antifungal effects. nih.govresearchgate.net Furthermore, certain 2-aminothiazole (B372263) sulfonamides have demonstrated potent inhibition of microbial enzymes such as urease from Bacillus pasteurii. nih.gov

| Enzyme Target | Function | Inhibiting Compound Class | Reference |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Folate synthesis | N-(thiazol-2-yl)benzenesulfonamides | nih.gov |

| LD-Carboxypeptidase | Peptidoglycan synthesis | Benzothiazole-based thiazolidinones | nih.gov |

| MurB Enzyme | Peptidoglycan synthesis | Heteroaryl thiazole derivatives | nih.gov |

| 14α-lanosterol demethylase | Ergosterol synthesis (fungi) | Heteroaryl thiazole derivatives | nih.govresearchgate.net |

| Urease | Virulence factor | 2-aminothiazole sulfonamides | nih.gov |

Other Reported Biological Modulations and Mechanistic Basis (e.g., Anti-inflammatory, Antitubercular)

Beyond their anticancer and antimicrobial properties, derivatives of thiazole and benzamide have been explored for other therapeutic applications, including anti-inflammatory and antitubercular activities.

The anti-inflammatory effects of N-substituted benzamides like metoclopramide (B1676508) have been linked to the inhibition of NFκB (nuclear factor kappa B) activity and a reduction in TNFα production. nih.gov A more detailed mechanism was elucidated for the thiazole derivative N-adamantyl-4-methylthiazol-2-amine, which was found to suppress multiple inflammatory responses in lipopolysaccharide-activated microglial cells. nih.gov This compound decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β) and mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NADPH oxidase (NOX), mediated through the inhibition of the CD14/Toll-like receptor 4 (TLR4)-dependent NF-κB signaling pathway. nih.gov

In the context of antitubercular activity, various thiazole and benzothiazole (B30560) derivatives have shown promise. researchgate.net For example, N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivatives exhibit significant activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net A specific mechanistic target has been identified for N-alkyl nitrobenzamide analogs, which are known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall, making it a critical target for new antitubercular drugs. nih.gov

Target Identification and Pathway Elucidation

While direct mechanistic studies on this compound are not extensively detailed in published literature, significant research into its core structural class, N-(thiazol-2-yl)benzamide analogs, has successfully identified a primary molecular target and elucidated its mechanism of action. This research provides a strong inferential basis for understanding the biological activity of the subject compound.

The principal molecular target identified for this class of compounds is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.govnih.gov Investigations have demonstrated that N-(thiazol-2-yl)benzamide derivatives function as the first selective antagonists for this channel. nih.gov

The pathway elucidation suggests that these compounds act as negative allosteric modulators (NAMs) of ZAC. nih.govnih.gov Evidence indicates that the antagonism is largely noncompetitive with respect to the zinc-induced signaling. nih.gov Furthermore, studies using analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have shown that the inhibitory action targets the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov The slow onset of the channel block by these compounds suggests that their inhibition of ZAC is state-dependent. nih.gov

Analogs in this class have been shown to be effective inhibitors of ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as the spontaneous activity of the channel. nih.govnih.gov Importantly, the selectivity of these compounds has been established, with key analogs showing no significant agonist, antagonist, or modulatory activity at other related Cys-loop receptors, including 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.gov

A structure-activity relationship (SAR) study involving dozens of N-(thiazol-2-yl)benzamide analogs has provided detailed insights into the chemical features that govern potency at the ZAC receptor. The inhibitory activities of several key analogs against Zn²⁺-induced currents in ZAC-expressing oocytes are summarized below.

Data represents the percentage inhibition of 1 mM Zn²⁺-induced currents at a 10 μM compound concentration, unless otherwise specified.

| Compound ID | Structure | % Inhibition (at 10 µM) | IC₅₀ (µM) |

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 89 ± 2 | 1.8 ± 0.2 |

| 2a | N-(4,5-dimethylthiazol-2-yl)benzamide | 73 ± 3 | 3.3 ± 0.3 |

| 3a | N-(4-(tert-butyl)thiazol-2-yl)benzamide | 73 ± 6 | 3.2 ± 0.6 |

| 4a | N-(4-methylthiazol-2-yl)-2-(trifluoromethyl)benzamide | 82 ± 3 | 2.2 ± 0.3 |

| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 89 ± 2 | 2.8 ± 0.3 |

Data based on functional characterization at ZAC expressed in Xenopus oocytes. nih.gov

| Series / Compound | R-Group Substitution (Phenyl Ring) | % Inhibition (at 10 µM) | Notes |

| 4b | 2-fluoro | 69 ± 3 | Ortho-substitutions were generally well-tolerated. |

| 4f | 2,5-dichloro | 85 ± 3 | Di-substitution, particularly with halogens, often enhanced potency. |

| 4j | 3-methoxy | 55 ± 4 | Meta-substitutions showed variable effects. |

| 4n | 4-chloro | 56 ± 4 | Para-substitutions were generally less favorable than ortho or meta. |

| 5b | 3-chloro | 88 ± 1 | Halogens at the 3-position (meta) were favorable. |

| 5f | 3,5-dichloro | 93 ± 1 | 3,5-disubstitution led to some of the most potent analogs. |

Structure Activity Relationship Sar Studies for N Mesityl 4 Thiazol 2 Yloxy Benzamide Derivatives

Impact of Substituent Effects (Electronic, Steric, Lipophilicity) on Molecular Activity

The observed biological activities of N-(thiazol-2-yl)-benzamide derivatives can be rationalized by considering the electronic, steric, and lipophilic effects of their substituents.

Steric Effects: There is a clear and significant steric influence on molecular activity. A sterically constrained binding pocket for the thiazole (B1198619) moiety is suggested by the fact that both substituents that are too small (e.g., 4-methyl) and those that are too large (e.g., 4-p-tolyl, 4-cyclohexyl) are detrimental to activity. nih.gov The beneficial effect of the tert-butyl group at the 4-position indicates an optimal size and shape for this substituent to fit within the target site. nih.govsemanticscholar.org Similarly, excessively bulky groups on the phenyl ring, such as the mesityl group or a large sulfamoyl substituent, abolish activity, further pointing to steric limitations within the receptor's binding site. nih.govsemanticscholar.org

Electronic Effects: The electronic properties of the substituents on the phenyl ring are important for modulating activity. The high potency of TTFB, which contains an electron-withdrawing fluorine atom at the meta-position of the phenyl ring, suggests that the electronic landscape of this ring influences receptor interaction. nih.gov The inactivity of the 3,5-dichloro analog, which also features strongly electron-withdrawing groups, indicates that the effect is not simply a matter of electron density but a complex interplay between electronic effects and substituent position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

While specific QSAR models for N-(thiazol-2-yl)-benzamide derivatives as ZAC antagonists have not been extensively reported, the principles of QSAR are highly applicable to this class of compounds for rational drug design. researchgate.netwu.ac.th QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This is achieved by calculating various physicochemical descriptors and using statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Square (PLS), to build a predictive model. wu.ac.th

For the N-(thiazol-2-yl)-benzamide series, a potential QSAR model would likely need to incorporate several key descriptors:

Steric Descriptors: Parameters such as molar refractivity or STERIMOL parameters would be crucial to quantify the observed steric constraints, especially for the substituent at the 4-position of the thiazole ring.

Electronic Descriptors: Hammett constants or calculated atomic charges could be used to model the influence of electron-withdrawing and electron-donating groups on the phenyl ring.

Hydrophobic Descriptors: The partition coefficient (logP) or other lipophilicity descriptors would be important to account for the role of hydrophobic interactions.

Once developed and rigorously validated, such a QSAR model would serve as a powerful predictive tool. wu.ac.th It could be used to forecast the ZAC antagonist potency of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective molecules. researchgate.net

Ligand Design Principles Based on SAR Insights for Optimized Performance

The comprehensive SAR studies on N-(thiazol-2-yl)-benzamide derivatives provide clear principles for the design of new analogs with optimized performance as ZAC antagonists.

Preserve the Core Scaffold: The N-(thiazol-2-yl)-benzamide framework is fundamental for activity. Attempts to replace the thiazole ring with larger systems have been unsuccessful, indicating that the specific size, shape, and electronic nature of this core are essential for receptor recognition. nih.gov

Optimize the Thiazole 4-Position: This position is a key "hotspot" for modification. The ideal substituent is a moderately bulky and lipophilic group, with tert-butyl being a prime example. Future designs should explore other bioisosteres that mimic the steric and electronic profile of the tert-butyl group. nih.govsemanticscholar.org

Fine-Tune Phenyl Ring Substitution: The substitution pattern on the benzamide (B126) phenyl ring is critical for modulating potency and selectivity. Based on the high potency and selectivity of the 3-fluoro substituted analog TTFB, exploring mono- and di-substituted patterns with small, electron-withdrawing groups at the meta- and para-positions is a promising strategy. nih.govnih.gov Sterically demanding substitution patterns, such as 2,4,6-trisubstitution, should be avoided. nih.gov

Target Selectivity: To develop useful pharmacological tools, new ligands must be profiled for selectivity. The SAR suggests that modifications on the phenyl ring can fine-tune interactions that govern selectivity against other Cys-loop receptors. Therefore, iterative design should be coupled with a broad screening panel to identify analogs that are not only potent but also highly selective for the ZAC. nih.govnih.gov

Conclusion and Outlook for N Mesityl 4 Thiazol 2 Yloxy Benzamide Research

Summary of Key Research Findings on N-mesityl-4-(thiazol-2-yloxy)benzamide and its Derivatives

Research into the chemical space surrounding this compound reveals a rich landscape of biological activity and therapeutic potential. A significant body of work has focused on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A comprehensive study involving the screening of 61 analogs identified several compounds with potent inhibitory activity on ZAC. nih.gov This suggests that the core N-(thiazol-2-yl)-benzamide scaffold is a promising starting point for developing selective modulators of this ion channel.

Furthermore, derivatives of the thiazole (B1198619) and benzamide (B126) moieties have demonstrated a wide array of biological effects, including:

Antimicrobial activity : Various N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives have been synthesized and screened for their antibacterial and antifungal properties. researchgate.netscielo.br

Glucokinase activation : Cycloalkyl-fused N-thiazol-2-yl-benzamides have been investigated as tissue non-specific glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov

General therapeutic interest : The thiazole nucleus is a privileged structure in medicinal chemistry, appearing in natural products and clinically important drugs, and is associated with anti-inflammatory, analgesic, and anti-HIV activities. scielo.brmdpi.com

The inclusion of a mesityl group, a bulky aromatic substituent, is a known strategy in medicinal chemistry and catalysis to influence molecular conformation and interaction with biological targets. tcichemicals.com While the specific impact of the N-mesityl substitution in this compound has yet to be explored, it can be hypothesized that this group may confer unique properties regarding selectivity, potency, or metabolic stability compared to less sterically hindered analogs.

Unexplored Avenues in Synthetic Strategies and Derivatization

The synthesis of thiazole-containing compounds is well-established, with numerous methods reported in the literature. bepls.com For this compound and its future derivatives, several unexplored avenues in synthetic strategies could be pursued:

Green Chemistry Approaches : Many current syntheses of thiazole derivatives rely on traditional methods. Future work could focus on developing more environmentally benign approaches, such as microwave-assisted synthesis or the use of greener solvents and catalysts. bepls.com

Combinatorial Synthesis : The core structure of this compound is amenable to combinatorial synthesis, allowing for the rapid generation of a library of derivatives. This would be particularly valuable for structure-activity relationship (SAR) studies. Key areas for derivatization include:

Substitution on the thiazole ring.

Modification of the benzamide portion.

Alteration of the ether linkage.

Novel Heterocyclic Scaffolds : While the current focus is on the thiazole ring, the synthesis of related compounds with other heterocyclic systems could yield novel biological activities.

A summary of potential synthetic strategies for related compounds is presented in the table below.

| Synthetic Method | Description | Potential Application | Reference |

| Hantzsch Thiazole Synthesis | A classical method for the synthesis of thiazole rings from α-haloketones and thioamides. | A foundational method for creating the core thiazole structure. | bepls.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Could be explored for a more efficient synthesis of this compound. | bepls.com |

| Multi-Component Reactions | Reactions in which multiple starting materials react to form a single product in one pot, increasing efficiency. | Could be used to generate diverse libraries of derivatives for screening. | bepls.com |

Advanced Mechanistic Characterization of Biological Effects at the Molecular Level

Should this compound or its derivatives show promising biological activity, a deep dive into the molecular mechanisms of action would be imperative. Drawing parallels from the well-characterized N-(thiazol-2-yl)-benzamide analogs that act on the ZAC, a roadmap for mechanistic studies can be outlined. nih.gov

For instance, detailed electrophysiological studies, such as two-electrode voltage clamp electrophysiology, could be employed to characterize the interaction of these compounds with ion channels. nih.gov Further investigations could explore whether these compounds act as competitive or non-competitive antagonists, and whether their action is state-dependent. nih.gov

Techniques to elucidate the binding site and mode of action could include:

Photoaffinity Labeling : To identify the specific binding site on a target protein.

X-ray Crystallography : To determine the three-dimensional structure of the compound bound to its target.

Computational Modeling and Docking : To predict and rationalize the binding interactions at the molecular level.

Potential for Novel Therapeutic or Chemical Biology Tool Development

The structural motifs present in this compound suggest a fertile ground for the development of novel therapeutic agents and chemical biology tools. Based on the activities of related compounds, several potential applications can be envisioned:

Neurological Disorders : Given that N-(thiazol-2-yl)-benzamide analogs are potent antagonists of the ZAC, which is expressed in the nervous system, this compound could be investigated for its potential in treating neurological conditions where ZAC is implicated. nih.gov

Metabolic Diseases : The discovery of related compounds as glucokinase activators suggests that derivatives of this compound might be explored for their potential in managing type 2 diabetes. nih.gov

Infectious Diseases : The known antimicrobial properties of similar thiazole derivatives warrant the screening of this compound and its analogs against a panel of pathogenic bacteria and fungi. researchgate.netscielo.br

Chemical Probes : A potent and selective derivative could be developed into a chemical probe to further investigate the physiological and pathological roles of its biological target. nih.gov

The table below summarizes the potential therapeutic and research applications based on the activities of analogous compounds.

| Potential Application Area | Rationale based on Analogous Compounds | Reference |

| Neurology | Antagonism of the Zinc-Activated Channel (ZAC) by N-(thiazol-2-yl)-benzamide analogs. | nih.gov |

| Diabetes | Activation of glucokinase by cycloalkyl-fused N-thiazol-2-yl-benzamides. | nih.gov |

| Infectious Diseases | Antimicrobial activity of various thiazole-benzamide derivatives. | researchgate.netscielo.br |

| Oncology | Cytotoxic activities of some 2-aminothiazoles. | scielo.br |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-mesityl-4-(thiazol-2-yloxy)benzamide, and what reaction conditions are critical for achieving high yields?

- The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via α-haloketone and thiourea condensation under acidic/basic conditions. Subsequent coupling of the mesityl and benzamide groups requires nucleophilic aromatic substitution (SNAr) or acylation with benzoyl chlorides. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 60-80°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in SNAr .

- Purification : Column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., thiazole ring protons at δ 7.2-8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the common chemical reactions involving the thiazole and benzamide moieties in this compound?

- Nucleophilic substitution : Thiazole’s sulfur atom reacts with electrophiles (e.g., alkyl halides) .

- Oxidation/Reduction : Thiazole rings can be oxidized to sulfoxides (H₂O₂) or reduced (NaBH₄) .

- Amide hydrolysis : Acidic/basic conditions cleave the benzamide group, forming carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained from different refinement protocols?

- Use SHELX suite (SHELXL/SHELXS) for structure refinement, ensuring proper handling of twinning or disordered atoms. Cross-validate with:

- R-factor convergence : Target < 5% for high-resolution data .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···N) to confirm packing stability .

Q. What strategies optimize solvent systems in nucleophilic aromatic substitution (SNAr) reactions for mesityl-thiazolyloxy coupling?

- Solvent polarity : Use DMF or DMSO to stabilize transition states in SNAr .

- Additives : Catalytic KI or Cs₂CO₃ enhances leaving-group displacement .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 12 hours) .

Q. How do electronic effects of substituents on the benzamide ring influence biological activity?

- Computational methods :

- DFT calculations : Predict electron-withdrawing/donating effects on HOMO-LUMO gaps .

- Molecular docking : Simulate interactions with biological targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .

- Experimental validation : Compare IC₅₀ values of derivatives with varying substituents (e.g., fluoro vs. methoxy groups) .

Q. How can conflicting biological activity results (e.g., anticancer vs. antimicrobial) be reconciled in structure-activity studies?

- Dose-response profiling : Establish concentration-dependent effects across cell lines .

- Target specificity assays : Use siRNA knockdown or enzyme inhibition assays to identify primary targets .

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Continuous flow synthesis : Improves heat/mass transfer for thiazole ring formation .

- Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .

- Purity control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Data Contradiction Analysis

- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.